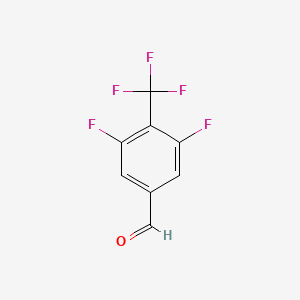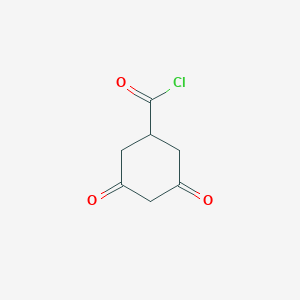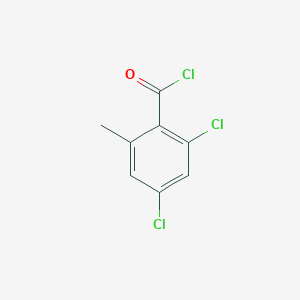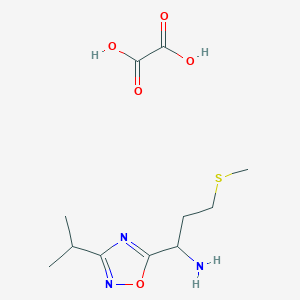
2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile
Vue d'ensemble
Description
2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile is a chemical compound with the molecular formula C11H10N2O . It is used in life science research .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 15 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nitrile (aromatic), 1 ether (aromatic), and 1 Pyridine .Physical and Chemical Properties Analysis
The molecular weight of this compound is 186.213 .Applications De Recherche Scientifique
Molecular Recognition and Chiral Solvating Agents
Optically pure compounds similar to 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile have been utilized as chiral solvating agents for molecular recognition. These agents are significant in differentiating isomers of acids, such as α-substituted carboxylic acids, phosphoric acids, and amino acids, using NMR or fluorescence spectroscopy. This application is crucial in analytical chemistry for the quantitative determination and analysis of isomeric compounds (Khanvilkar & Bedekar, 2018).
Chemical Synthesis and Reactions
Compounds structurally related to this compound are involved in various chemical reactions. For instance, they participate in 1–2 or 1–4 addition reactions, especially with nicotino- and isonicotinonitriles, leading to the formation of complex chemical structures. These reactions are significant in synthetic chemistry, contributing to the development of new chemical entities and materials (Eberhard, Lampin, & Mathey, 1973).
Reaction Mechanism Studies
The reaction mechanisms involving similar nitrile oxides have been extensively studied. For example, the [3 + 2] intramolecular cycloaddition reactions of unsaturated nitrile oxides have been analyzed using different theoretical approaches. Understanding these mechanisms is vital for predicting reaction outcomes in organic synthesis and designing new compounds (Adjieufack et al., 2018).
Coordination Chemistry and Metallo-Organic Frameworks
Compounds like 4-Cyanopyridine, a derivative of isonicotinonitrile, act as ligands in transition metal complexes. They can function as monodentate or bidentate ligands, forming linear bridges between metal atoms. This property is pivotal in constructing metal-organic frameworks (MOFs) and designing new materials for various applications, such as catalysis, gas storage, and separation processes (Zhao et al., 2017).
Optoelectronic Materials
Derivatives of isonicotinonitrile, which share structural similarities with this compound, have been used in the development of materials for optoelectronic applications. For instance, bipolar isomers synthesized from cyanopyridine have shown potential in organic light-emitting diodes (OLEDs), offering insights into charge balance and efficiency in these devices (Li et al., 2018).
Propriétés
IUPAC Name |
2-cyclopent-3-en-1-yloxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h1-2,5-7,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDLTXVHCBKJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate](/img/structure/B1406786.png)
![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)

![ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B1406790.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406791.png)

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)

![1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1406797.png)

![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)
![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)
